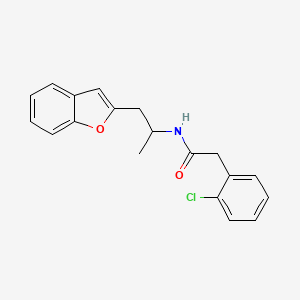

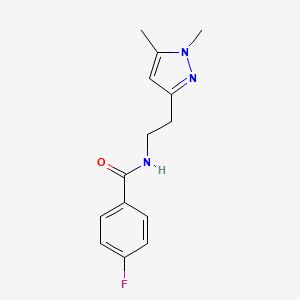

![molecular formula C16H15N3O5 B2865489 (1-Benzyl-3-methyl-2,4,6-trioxo-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)-acetic acid CAS No. 726152-43-8](/img/structure/B2865489.png)

(1-Benzyl-3-methyl-2,4,6-trioxo-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)-acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “(1-Benzyl-3-methyl-2,4,6-trioxo-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)-acetic acid” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of cyanuric acid trisodium salt with 2-haloacetic acid derivatives on heating in a solvent or under solvent-free conditions at 190–195°C . The alkylation of cyanuric acid with chloroacetonitrile in DMF in the presence of triethylamine has also been described .Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It contains a pyrrolo[2,3-d]pyrimidin-5-yl moiety, which is a bicyclic structure consisting of a pyrrole ring fused with a pyrimidine ring. The molecule also contains three keto groups (C=O), a benzyl group (C6H5CH2-), and an acetic acid moiety (-COOH) .Chemical Reactions Analysis

The reactivity of similar compounds has been studied. For instance, the reaction of 2,2′,2″-(2,4,6-trioxo-1,3,5-triazinane-1,3,5-triyl)triacetic acid derivatives with nucleophiles in aqueous medium involved opening of the triazinane ring with elimination of carbonyl group, followed by recyclization to 1-carbamoylhydantoins .Scientific Research Applications

Drug Design and Synthesis

This compound, with its complex heterocyclic structure, is a valuable synthon in medicinal chemistry. Its benzyl and acetic acid groups make it a versatile precursor for synthesizing a variety of bioactive molecules. It can be used to create novel drugs with potential antibacterial, antifungal, or antiviral properties .

Molecular Docking Studies

Due to its structural complexity, this compound can be used in computational biology for molecular docking studies. It can help in understanding the interaction between drugs and their target proteins, which is crucial for designing molecules with high specificity and efficacy .

Pharmacological Research

The pyrrolopyrimidinone core of the compound is structurally similar to several bioactive molecules, suggesting its use in pharmacological research. It could be modified to enhance its activity or reduce toxicity, contributing to the development of new therapeutic agents .

Biochemical Pathway Studies

In biochemistry, this compound could be used to study enzyme-substrate interactions, especially in enzymes that recognize pyrimidine or pyrrolopyrimidine structures. This can provide insights into metabolic pathways and the design of enzyme inhibitors .

Anticancer Research

Compounds with a pyrrolo[2,3-d]pyrimidin-5-yl structure have shown promise in anticancer research. Modifications to the benzyl and acetic acid moieties could lead to the development of novel chemotherapeutic agents .

Neuropharmacology

The structural complexity of this compound makes it a candidate for the synthesis of neuropharmacological agents. It could potentially be used to create molecules that interact with neural receptors or enzymes involved in neurotransmitter synthesis .

Agricultural Chemistry

In the field of agricultural chemistry, derivatives of this compound could be explored for their potential as growth regulators or pesticides. The pyrrolopyrimidinone ring system may interact with specific receptors in plants or pests .

Material Science

Lastly, this compound could find applications in material science, particularly in the development of organic semiconductors or as a building block for complex organic molecules used in electronic devices .

Future Directions

Future research could focus on elucidating the biological activities of this compound and related structures. This could involve in vitro and in vivo studies to determine their potential as therapeutic agents . Additionally, further studies could explore the synthesis of this compound and its derivatives, as well as their reactivity and physical and chemical properties .

properties

IUPAC Name |

2-(1-benzyl-3-methyl-2,4,6-trioxo-5,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O5/c1-18-15(23)12-10(7-11(20)21)14(22)17-13(12)19(16(18)24)8-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,17,22)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTANXJOWCZATGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=C(NC(=O)C2CC(=O)O)N(C1=O)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{1-benzyl-3-methyl-2,4,6-trioxo-1H,2H,3H,4H,5H,6H,7H-pyrrolo[2,3-d]pyrimidin-5-yl}acetic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

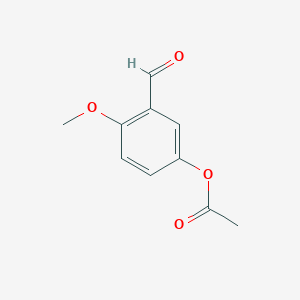

![N-(3-chlorophenyl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2865407.png)

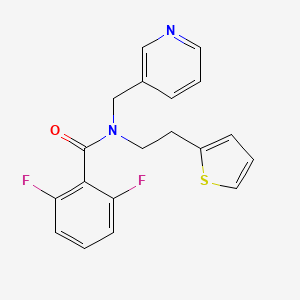

![N-[2-Hydroxy-1-(2-methylpyrazol-3-yl)ethyl]prop-2-enamide](/img/structure/B2865412.png)

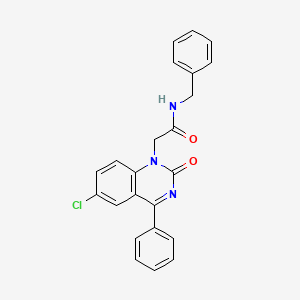

![3,5-dichloro-N-[(2-methoxyphenyl)methyl]aniline](/img/structure/B2865413.png)

![9-(3,5-dimethylphenyl)-3-(3-hydroxypropyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2865416.png)

![2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(4-sulfamoylphenyl)propanamide](/img/structure/B2865418.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(3-fluorophenyl)-2-methoxyethyl)urea](/img/structure/B2865421.png)